
tert-Butyl (3-(5-bromo-2-(5-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-3-yl)-3-methoxyphenoxy)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(5-bromo-2-(5-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-3-yl)-3-methoxyphenoxy)propyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a brominated phenoxy moiety, and a pyrazole ring system. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of tert-Butyl (3-(5-bromo-2-(5-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-3-yl)-3-methoxyphenoxy)propyl)carbamate involves multiple steps, each requiring precise reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include brominating agents, carbamates, and various solvents. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (3-(5-bromo-2-(5-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-3-yl)-3-methoxyphenoxy)propyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of specific functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include dichloromethane, N-ethyl-N,N-diisopropylamine, and inert atmospheres. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
tert-Butyl (3-(5-bromo-2-(5-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-3-yl)-3-methoxyphenoxy)propyl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(5-bromo-2-(5-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-3-yl)-3-methoxyphenoxy)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl (3-(5-bromo-2-(5-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-3-yl)-3-methoxyphenoxy)propyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 2-methylpiperazine-1-carboxylate: This compound shares the tert-butyl carbamate moiety but differs in its overall structure and reactivity.
tert-Butyl ®-4-(3-fluoro-5-(trifluoromethyl)benzyl)-2-methylpiperazine-1-carboxylate: Another compound with a tert-butyl group, but with different substituents and functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C23H26BrN7O4 |
|---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
tert-butyl N-[3-[5-bromo-2-[3-[(5-cyanopyrazin-2-yl)amino]-1H-pyrazol-5-yl]-3-methoxyphenoxy]propyl]carbamate |
InChI |
InChI=1S/C23H26BrN7O4/c1-23(2,3)35-22(32)26-6-5-7-34-18-9-14(24)8-17(33-4)21(18)16-10-19(31-30-16)29-20-13-27-15(11-25)12-28-20/h8-10,12-13H,5-7H2,1-4H3,(H,26,32)(H2,28,29,30,31) |
InChI Key |
BHSFZEPCNQHPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC(=CC(=C1C2=CC(=NN2)NC3=NC=C(N=C3)C#N)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


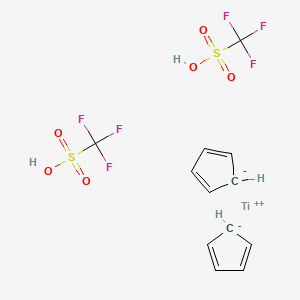
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
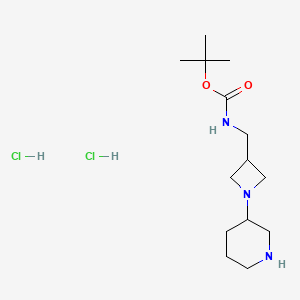
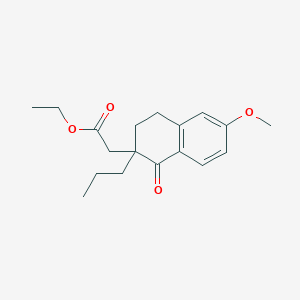
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
![Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14795417.png)
![Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B14795425.png)
![N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide](/img/structure/B14795433.png)

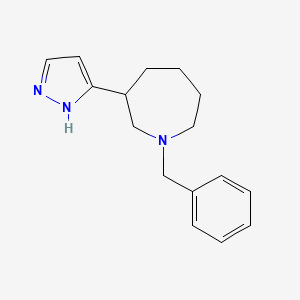
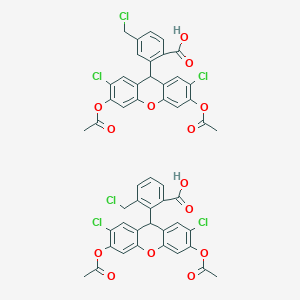
![2-[(3S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B14795453.png)
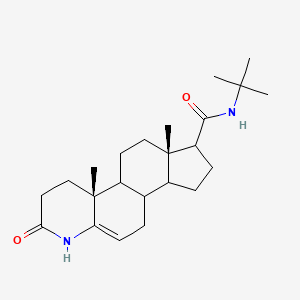
![N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14795461.png)
